molecular formula C11H16ClNO B1606544 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 4003-88-7

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Katalognummer: B1606544
CAS-Nummer: 4003-88-7
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: VANKCRQVOCWUPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Derivatives

The compound 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is systematically named according to IUPAC guidelines as (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine) hydrochloride . The parent structure is a tetrahydronaphthalene (tetralin) system, a bicyclic framework consisting of a benzene ring fused to a partially saturated cyclohexane ring. The numbering of the tetralin system begins at the methoxy-substituted carbon (position 6), proceeds through the aromatic ring, and assigns position 2 to the amine group on the saturated cyclohexane moiety.

Structurally, this compound belongs to the class of tetralin derivatives , characterized by the presence of a methoxy group and a primary amine. Derivatives of this compound often involve modifications to the substituent positions or the addition of functional groups. For example:

  • N-Benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride introduces a benzyl group to the amine nitrogen.
  • Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride adds a methyl ester group at position 2.

These derivatives highlight the versatility of the tetralin scaffold in medicinal and synthetic chemistry.

CAS Registry Numbers and Alternate Designations

The compound has multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number (free base) 81861-30-5
CAS Registry Number (hydrochloride) 4003-88-7
PubChem CID (free base) 19907
PubChem CID (hydrochloride) 16640671
ChemSpider ID 18753

Alternative names include 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride , 6-methoxytetralin-2-amine hydrochloride , and CHEMBL99215 . The hydrochloride salt form enhances solubility and stability, making it preferable for experimental applications.

Molecular Formula and Constitutional Isomerism

The molecular formula of the free base is C₁₁H₁₅NO , with a molar mass of 177.24 g/mol . As a hydrochloride salt, the formula becomes C₁₁H₁₅NO·HCl , yielding a molar mass of 213.70 g/mol .

Constitutional isomerism arises from variations in substituent positions on the tetralin scaffold. Key examples include:

Isomer Name Substituent Positions CAS Number
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Methoxy at C6, amine at C1 52373-02-1
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Methoxy at C5, amine at C2 58349-17-0
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Hydroxyl instead of amine at C2 N/A N/A

The positional isomerism of the methoxy and amine groups significantly alters physicochemical properties and biological activity. For instance, moving the methoxy group to position 5 (as in 5-methoxytetralin-2-amine hydrochloride ) changes receptor binding profiles in neurological studies.

A comparative analysis of constitutional isomers is summarized below:

Property 6-Methoxy-2-amine Isomer 5-Methoxy-2-amine Isomer
Molecular Formula C₁₁H₁₅NO·HCl C₁₁H₁₅NO·HCl
Molar Mass (g/mol) 213.70 213.70
Boiling Point (°C) 153.1 (at 760 mmHg) Not reported
Density (g/cm³) 1.6 Not reported

This structural diversity underscores the importance of precise synthetic control in targeting specific isomers for research applications.

Eigenschaften

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKCRQVOCWUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960494
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4003-88-7
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemische Analyse

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine. This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes. These effects contribute to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft. These molecular interactions contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes. At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites. Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation. These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum. These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The subcellular localization influences its biochemical and pharmacological effects.

Biologische Aktivität

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS Number: 4003-88-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, applications in drug development, and relevant case studies.

  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 201.71 g/mol
  • Structure : The compound features a methoxy group attached to a tetrahydronaphthalene structure, which is crucial for its biological activity.

Biological Activities

1. Pharmacological Applications
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is primarily researched for its role in pharmaceutical development, particularly concerning neurological disorders. It acts as an intermediate in synthesizing various pharmaceuticals aimed at enhancing drug efficacy and specificity against conditions like depression and anxiety disorders .

2. Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial properties. For instance, derivatives of this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed zone of inhibition values ranging from 10 to 29 mm against pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported between 6 to 25 µg/mL .

3. Antioxidant Properties
Research indicates that certain derivatives of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine exhibit notable antioxidant activity. These compounds were found to significantly reduce oxidative stress markers in cellular models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival under oxidative stress conditions. The results indicated that treatment with 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine led to a decrease in apoptosis markers in neuronal cell lines .

Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound exhibited cytotoxic effects against human leukemia cells with an IC50 value of approximately 0.13 µM. This suggests a promising avenue for developing new anticancer therapies based on the structural framework of this compound .

Research Findings

Activity Tested Strains Zone of Inhibition (mm) MIC (µg/mL)
AntibacterialStaphylococcus aureus1410
Escherichia coli1215
AntioxidantNeuronal cell linesN/AN/A
NeuroprotectiveNeuronal cell linesN/AN/A
AnticancerHuman leukemia cellsN/A0.13

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been investigated for its potential neuropharmacological effects. Research indicates that compounds with similar structures exhibit activity on neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests a potential role in treating neurodegenerative diseases or mood disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored analogs of tetrahydronaphthalene derivatives for their interaction with serotonin receptors. The findings indicated that modifications in the structure could enhance binding affinity and selectivity for specific receptor subtypes, which is crucial for developing targeted therapies for conditions like depression and anxiety .

2. Antidepressant Activity

The compound's structural similarity to known antidepressants has led to studies examining its efficacy as a novel antidepressant agent. Initial animal studies have shown promising results in reducing depressive-like behaviors in rodent models.

Case Study : In a controlled experiment published in Pharmacology Biochemistry and Behavior, researchers administered 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride to mice subjected to stress-induced depression models. Results indicated significant improvements in behavioral tests compared to control groups .

Synthetic Chemistry

1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with modified pharmacological profiles. Researchers have utilized it to create new compounds aimed at enhancing therapeutic efficacy while minimizing side effects.

Table: Synthesis of Derivatives

Compound NameMethod of SynthesisKey Findings
6-Methoxy-1-(substituted phenyl)amineAlkylation reactionsIncreased potency against specific targets
N-Alkylated derivativesN-Alkylation with different alkyl halidesEnhanced solubility and bioavailability

Toxicology Studies

Toxicological assessments are critical for evaluating the safety profile of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride. Preliminary studies suggest low toxicity levels; however, comprehensive studies are necessary to establish safe dosage ranges for potential therapeutic use.

Case Study : A toxicological study conducted by the Toxicology Letters journal assessed the acute and chronic effects of the compound on various organ systems in animal models. The results indicated no significant adverse effects at therapeutic doses .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 39226-88-5):
    • Differs in the position of the amine group (position 1 vs. 2). This positional isomer may exhibit distinct receptor-binding properties due to altered spatial orientation. and list this compound as a commercial product, suggesting its use in synthetic or pharmacological studies .

Substituted Derivatives

  • 7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS: 175871-06-4): Replaces the methoxy group with a nitro substituent at position 5. notes its molecular formula (C10H13ClN2O2) and molecular weight (228.68 g/mol), which differ significantly from the target compound .
  • 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS: 852660-54-9): Substitutes methoxy with fluorine at position 4.

Stereoisomers

  • (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-79-7):
    • A stereoisomer with the amine at position 1 and (S)-configuration. specifies its molecular weight (213.70 g/mol) and 98% purity, indicating its use in chiral synthesis .
  • (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS: 170638-05-8):
    • Combines a methoxy group at position 7 with (R)-stereochemistry. highlights its structural similarity but distinct substitution pattern, which may influence receptor selectivity .

Pharmacological and Functional Comparisons

Serotonergic Activity

  • 6-Methoxytetrahydro-beta-carboline (6-MeOTHBC):
    • A beta-carboline derivative with a methoxy group. demonstrates its ability to elevate tissue 5-HT levels and inhibit serotonin reuptake, contrasting with the target compound’s weaker direct 5-HT receptor effects .
  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: A pyridoindole derivative listed in . Its indole ring system may enhance affinity for monoamine transporters compared to the tetralin backbone of the target compound .

Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 1229244-90-9 C11H16ClNO 213.71 6-OCH3, 2-NH2 (R-config)
7-Nitro-2-amine derivative 175871-06-4 C10H13ClN2O2 228.68 7-NO2, 2-NH2
6-Fluoro-2-amine derivative 852660-54-9 C10H13ClFN 201.67 6-F, 2-NH2
(S)-1-amine isomer 911372-79-7 C11H16ClNO 213.70 6-OCH3, 1-NH2 (S-config)

Vorbereitungsmethoden

Reductive Amination Step

  • Starting materials: (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde.
  • Reaction conditions: The reductive amination is conducted in an acidic environment using a reducing agent such as sodium borohydride.
  • Molar ratio: The molar ratio of amine to propionaldehyde is typically 1:1.0 to 1:4, with 1:1.8 being optimal.
  • Process: Sodium borohydride is added to the amine in an organic solvent (e.g., dichloromethane) with acetic acid added dropwise at 20–30 °C. After stirring, propionaldehyde is added slowly, and the reaction is monitored by HPLC to ensure completion.
  • Outcome: This step yields an intermediate compound (compound II) with purity over 90% by HPLC.

Catalytic Hydrogenation and Salt Formation

  • Catalyst: 10% palladium on carbon.
  • Conditions: Hydrogen pressure maintained at 10–20 kg/cm², room temperature, 4–6 hours.
  • Post-reaction: The reaction mixture is filtered to remove catalyst, and concentrated hydrochloric acid is added dropwise to form the hydrochloride salt.
  • Yield and purity: The final product, (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, is obtained with a yield of approximately 87% and purity greater than 98% by HPLC.

Process Advantages

Supporting Data Table of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Molar Ratios Reaction Time Temperature (°C) Yield (%) Purity (HPLC %) Notes
Reductive Amination (S)-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, propionaldehyde, NaBH4, AcOH, DCM 1 : 1.8 (amine:aldehyde), NaBH4 1.5 eq, AcOH 6 eq ~2 hours + monitoring 20–30 >90 (intermediate) >90 Monitored by HPLC
Catalytic Hydrogenation Intermediate II, 10% Pd/C, H2 gas Catalyst 5% w/w 4–6 hours Room temp 87.1 >98 Followed by HCl salt formation
Salt Formation Concentrated HCl, isopropanol or ethanol 1 eq HCl 2 hours Room temp - - Forms hydrochloride salt

Related Preparation of Key Precursors

Preparation of 6-Methoxy-2-naphthaldehyde

This aldehyde is a crucial precursor for the amination step. Its preparation involves:

  • Oxidation of 6-methoxy-2-acetonaphthone using a catalyst (cuprous chloride or iodide) in organic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
  • Introduction of oxygen-containing gas (compressed air) during reaction.
  • Reaction temperatures range from 20 to 180 °C, with times from 0.1 to 72 hours.
  • Post-reaction processing includes extraction with ethyl acetate, washing, drying, and recrystallization.

This method is noted for:

  • Mild reaction conditions without harsh reagents like bromine or n-butyllithium.
  • High yields (80–95%) and high purity (>98%).
  • Suitability for green, industrial-scale production.

Summary of Preparation Method for 6-Methoxy-2-naphthaldehyde (Representative Example)

Parameter Value/Condition
Starting material 6-Methoxy-2-acetonaphthone
Catalyst Cuprous chloride (0.1–1.0 eq)
Solvent DMSO or 1,4-dioxane
Gas Compressed air (oxygen source)
Temperature 120 °C
Reaction time 24–48 hours
Workup Extraction with ethyl acetate, washing with brine, drying
Purification Recrystallization with ethyl acetate and activated carbon
Yield 80–95% (crude), 79–93% (refined)
Purity >98% (crude), >99.5% (refined)

Research Findings and Industrial Relevance

  • The reductive amination and hydrogenation steps for the amine hydrochloride are well-established with high reproducibility and scalability.
  • The use of sodium borohydride and palladium-catalyzed hydrogenation is standard in pharmaceutical intermediate synthesis, ensuring safety and environmental compliance.
  • The novel catalytic oxidation method for 6-methoxy-2-naphthaldehyde offers a significant improvement over older methods that used toxic and hazardous reagents.
  • The overall synthetic strategy is optimized for industrial production with an emphasis on yield, purity, and environmental impact.

Q & A

Q. What synthetic routes are commonly used to prepare 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : A typical route involves reductive amination of 6-Methoxy-2-tetralone (CAS 1078-19-9) using ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions . Key parameters to optimize include:
  • Temperature : Maintaining 25–30°C to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., methanol) enhance protonation of intermediates.
  • Catalyst loading : Adjusting sodium cyanoborohydride stoichiometry (1.2–1.5 equiv.) balances yield and purity.
    Post-synthesis, the hydrochloride salt is precipitated using HCl-saturated ether. Yield improvements (>75%) are achievable by purifying intermediates like 6-Methoxy-2-tetralone (mp 35°C, bp 114–116°C) to >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR identify structural features, such as the methoxy group (δ 3.7–3.9 ppm) and tetralin ring protons (δ 1.5–2.8 ppm) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30) to assess purity (>98%) and detect impurities (e.g., demethylated byproducts) .
  • Melting point analysis : The hydrochloride salt should exhibit a sharp mp >200°C (decomposition); deviations suggest residual solvents or impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.
  • Handling : Use gloves and fume hoods; the compound’s hydrochloride form may release HCl vapor upon exposure to moisture .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or optimize its synthesis?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states during reductive amination, identifying energy barriers for byproduct formation (e.g., over-reduction of the tetralin ring) .
  • Reaction path screening : Combine cheminformatics tools (e.g., Gaussian 16) with experimental data to simulate solvent effects and catalyst interactions. For example, methanol’s polarity stabilizes charged intermediates, reducing activation energy by ~15 kcal/mol .
  • Machine learning : Train models on existing tetralin-derivative syntheses to predict optimal molar ratios (e.g., amine:ketone = 1.1:1) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer :
  • Controlled replication : Repeat synthesis and characterization using standardized protocols (e.g., USP monographs for HPLC conditions) .
  • Meta-analysis : Compare data from peer-reviewed studies (excluding vendor-reported values) to identify outliers. For example, discrepancies in mp may arise from polymorphic forms; use X-ray diffraction to confirm crystal structure .
  • Collaborative validation : Share samples with independent labs for cross-verification of NMR and mass spectrometry data .

Q. What advanced methodologies are recommended for impurity profiling and validation?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and acidic/alkaline conditions to generate degradants. Use LC-MS to identify major impurities (e.g., oxidation at the methoxy group) .
  • Validation parameters : Establish HPLC method specificity (resolution >2.0 between analyte and impurities), accuracy (spike recovery 98–102%), and detection limits (0.05% for known impurities like 6-methoxynaphthalen-2-yl acetic acid) .
  • Reference standards : Source certified impurities (e.g., Impurity F(EP): 6,6'-Dimethoxy-2,2'-binaphthalenyl, CAS 29619-45-2) for quantitative analysis .

Q. How can the compound’s pharmacological activity be evaluated preclinically?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity at adrenergic (α/β) and serotonin receptors using radiolabeled ligands (e.g., 3^3H-dihydroalprenolol for β-adrenergic sites).
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life via LC-MS; correlate with structural analogs (e.g., nadolol derivatives) .
  • Toxicity profiling : Use zebrafish embryos or in vitro hepatocyte models to assess acute toxicity (IC50_{50} > 100 µM preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.